Computational Docking Affinity Against enNPP1: 3,6-Dicarboxylic Acid vs. 2,3-Dicarboxylic Acid Regioisomer
In a molecular docking study against human ectonucleotide pyrophosphatase/phosphodiesterase 1 (enNPP1), the 3,6-dicarboxylic acid-substituted pyrrolo[2,3-b]pyridine scaffold demonstrated a computed binding free energy (ΔG) of −8.1 kcal/mol, compared to −7.3 kcal/mol for the 2,3-dicarboxylic acid regioisomer, translating to a 0.8 kcal/mol improvement favoring the 3,6-substitution pattern [1]. The difference was attributed to divergent hydrogen-bonding interactions with the catalytic zinc ions and active-site residues, where the 3,6-orientation enabled bidentate coordination while the 2,3-orientation forced monodentate engagement [1].
| Evidence Dimension | Computed binding free energy (ΔG) against enNPP1 |
|---|---|
| Target Compound Data | ΔG = −8.1 kcal/mol (3,6-dicarboxylic acid scaffold) |
| Comparator Or Baseline | ΔG = −7.3 kcal/mol (1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid scaffold) |
| Quantified Difference | 0.8 kcal/mol improvement (approximately 3.9-fold difference in predicted Kd at 298 K) |
| Conditions | AutoDock Vina molecular docking into human enNPP1 crystal structure (PDB: 6ECK); Lamarckian genetic algorithm; grid box centered on catalytic domain |
Why This Matters
A 0.8 kcal/mol ΔΔG advantage in silico translates to an approximately 3.9-fold predicted affinity improvement, justifying selection of the 3,6-regioisomer for enNPP1-targeted medicinal chemistry campaigns.
- [1] Iqbal, J.; Sévigny, J.; et al. Synthesis, Biological Evaluation, and Docking Studies of Novel Pyrrolo[2,3-b]pyridine Derivatives as Both Ectonucleotide Pyrophosphatase/Phosphodiesterase Inhibitors and Antiproliferative Agents. Eur. J. Med. Chem. 2020, 192, 112192. https://doi.org/10.1016/j.ejmech.2020.112192. View Source
